
3-(3-Ethoxy-4-methoxybenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxy-4-methoxybenzyl)azetidine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an ethoxy and a methoxy group attached to a benzyl moiety, which is further connected to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods to synthesize azetidines, including 3-(3-Ethoxy-4-methoxybenzyl)azetidine, is through the aza Paternò–Büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . The reaction conditions typically require UV light to initiate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aza Paternò–Büchi reaction. This method is favored due to its efficiency in producing functionalized azetidines.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-4-methoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(3-Ethoxy-4-methoxybenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-4-methoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic or electrophilic interactions. The pathways involved often include the cleavage of the N–C bond in the azetidine ring, leading to the formation of reactive intermediates that can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxybenzyl)oxy]azetidine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Methylphenoxy)azetidine: Contains a methylphenoxy group instead of the ethoxy-methoxybenzyl group.
Uniqueness
3-(3-Ethoxy-4-methoxybenzyl)azetidine is unique due to the presence of both ethoxy and methoxy groups on the benzyl moiety, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to other azetidine derivatives .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[(3-ethoxy-4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15-2)6-11-8-14-9-11/h4-5,7,11,14H,3,6,8-9H2,1-2H3 |
InChI Key |
KMWLTMVWHQUHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC2CNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


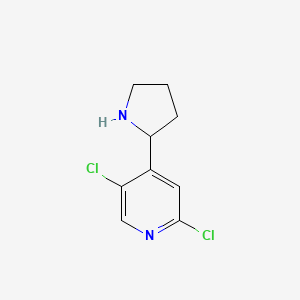



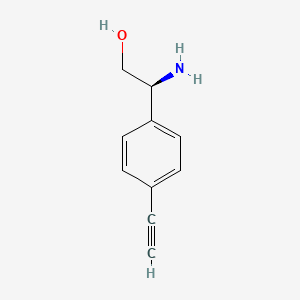
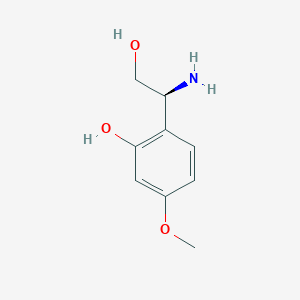
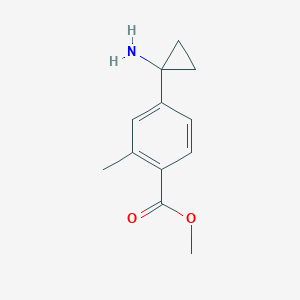
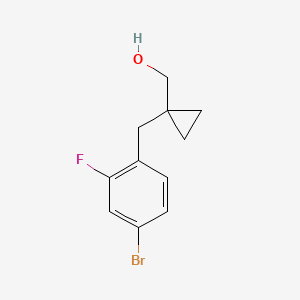
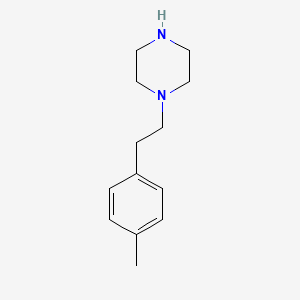
![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)



